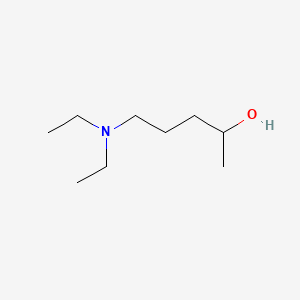

5-Diethylamino-2-pentanol

Beschreibung

Historical Trajectories of Key Pharmaceutical Intermediates and Analogs

The development of pharmaceutical intermediates is intrinsically linked to the history of modern medicine. The 19th century saw the rise of synthetic chemical compounds, with salicylic (B10762653) acid, developed in 1853, being the first synthetic Active Pharmaceutical Ingredient (API). nicovaper.com The 20th century witnessed a significant expansion in the discovery and synthesis of new APIs, including landmark drugs like penicillin and insulin. nicovaper.com This growth spurred the need for a robust fine chemicals industry capable of supplying the complex intermediates and active ingredients required by drug manufacturers. researchgate.net

Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients. wisdomlib.org The evolution of drug manufacturing has seen a shift from direct compounding in pharmacies to complex, multi-step synthesis processes often spanning multiple countries. si.edu In recent decades, the demand for chiral intermediates has grown, pushing fine chemical companies to develop and refine technologies for producing single enantiomers of these crucial building blocks. researchgate.net The use of biocatalysis, employing enzymes for chemical reactions, has also become an increasingly important and environmentally friendly alternative for producing pharmaceutical intermediates. srce.hr

Foundational Role of 5-Diethylamino-2-pentanol as a Versatile Synthetic Building Block

This compound serves as a critical intermediate in the synthesis of various organic molecules. One notable application is in the production of N1,N1-diethyl-1,4-pentanediamine, a key side-chain for the antimalarial drug chloroquine (B1663885). mdpi.comacs.org A common synthetic route involves the reaction of γ-valerolactone with diethylamine (B46881) to produce this compound. researchgate.netresearchgate.net This intermediate is then further processed to yield the desired diamine. researchgate.netresearchgate.net

The versatility of this compound also extends to other areas of chemical synthesis. It has been used in the preparation of allophanate (B1242929) compounds and in the synthesis of substituted metallo phthalocyanines, which have potential applications in areas like electrochemical sensors and solar cells. google.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H21NO |

| Molecular Weight | 159.27 g/mol |

| CAS Number | 5412-69-1 |

| Appearance | Colorless to slightly yellow liquid |

| Solubility | Soluble in water and common organic solvents |

| Boiling Point | 194.9 ± 0.0 °C at 760 mmHg |

| Flash Point | 65.6 ± 0.0 °C |

| Density | 0.9 ± 0.1 g/cm³ |

Sources: chemeo.comnih.govchemsrc.com

Current Research Landscapes and Future Directions in the Chemistry of this compound

Current research continues to explore the utility of this compound and its derivatives. A significant area of focus is the development of more efficient and sustainable methods for its synthesis and for its conversion into valuable downstream products. For instance, recent studies have investigated the use of NixAl nanocatalysts for the reductive amination of 5-diethylamino-2-pentanone (B86192) to produce N1,N1-diethyl-1,4-pentanediamine with high yields. acs.org This approach offers a more environmentally friendly alternative to traditional methods that use Raney Ni catalysts. mdpi.com

The exploration of biomass-derived sources for producing chemical intermediates is a growing trend. mdpi.com Levulinic acid, which can be derived from natural feedstocks, is a precursor in some synthetic routes leading to intermediates like this compound. researchgate.net This focus on green chemistry is likely to drive future research into novel and sustainable pathways for the production and application of this versatile chemical.

Furthermore, the unique properties of this compound and its analogs continue to be explored in various fields. For example, derivatives have been synthesized and investigated for their potential as antimicrobial agents and in the development of new metal complexes with interesting thermal and electrochemical properties. researchgate.net The ongoing investigation into the synthesis and application of such compounds highlights the enduring importance of this compound as a foundational molecule in advanced chemical and pharmaceutical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(diethylamino)pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQYRNDEOJQVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310392 | |

| Record name | 5-(Diethylamino)-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-69-1 | |

| Record name | 5-(Diethylamino)-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Diethylaminopentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5412-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Diethylamino)-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-diethylaminopentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cutting Edge Synthetic Methodologies for 5 Diethylamino 2 Pentanol and Its Stereoisomers

Evolution of Synthetic Routes to 5-Diethylamino-2-pentanol

The synthesis of this compound, a significant intermediate in the production of various organic compounds, has evolved through several strategic pathways. These routes often commence from readily available precursors, focusing on efficient and scalable transformations.

Strategic Conversion from γ-Valerolactone and Diethylamine (B46881)

One notable strategy for the synthesis of this compound begins with the reaction of γ-valerolactone with diethylamine. researchgate.netresearchgate.net This approach leverages the reactivity of the lactone ring, which can be opened by the amine to form an amide intermediate. Subsequent reduction of the amide and the ketone functionalities yields the target amino alcohol. This method is part of a broader interest in utilizing biomass-derived platform molecules like γ-valerolactone for the production of value-added chemicals. researchgate.netwhiterose.ac.ukwikipedia.org

The reaction of γ-valerolactone with amines, such as diethylamine, proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the lactone. This ring-opening reaction is a key step in forming the linear amino acid or amide precursor, which can then be further transformed. researchgate.net

Derivatization from 5-Chloro-2-pentanone (B45304) and Related Precursors

Another established route to this compound involves the use of 5-chloro-2-pentanone as a starting material. researchgate.netresearchgate.net In this synthetic sequence, the chloroketone undergoes a nucleophilic substitution reaction with diethylamine to produce 5-diethylamino-2-pentanone (B86192). guidechem.com The subsequent reduction of the ketone group in 5-diethylamino-2-pentanone affords the final product, this compound.

This method benefits from the commercial availability of 5-chloro-2-pentanone and the generally high efficiency of the nucleophilic substitution and reduction steps. chemicalbook.com Variations of this approach might involve the use of other 5-halo-2-pentanones, such as 5-bromo-2-pentanone, or the protection of the ketone functionality prior to the amination step to avoid side reactions. guidechem.com For instance, 5-chloro-2-pentanone can be protected with ethylene (B1197577) glycol to form a cyclic ketal before condensation with an appropriate amine. researchgate.net

Advanced Catalytic Hydrogenation Approaches for this compound Synthesis

The industrial production of this compound heavily relies on the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol. google.com This process requires careful optimization to ensure complete reduction of the triple bond to a single bond without promoting undesirable side reactions.

Optimization of 1-Diethylaminopentin-2-ol-4 Hydrogenation

The hydrogenation of 1-diethylaminopentin-2-ol-4 is a critical step where the choice of catalyst and reaction conditions significantly influences the yield and purity of this compound. The primary goal is to achieve full saturation of the carbon-carbon triple bond while preventing the cleavage of the diethylamino or hydroxyl groups. google.com

Raney nickel is a widely used and cost-effective catalyst for hydrogenation reactions due to its high activity. acs.orgbme.hu It is prepared by treating a nickel-aluminum alloy with a concentrated solution of sodium hydroxide (B78521), which leaches out the aluminum, leaving a porous nickel catalyst with a large surface area. acs.org However, when used alone in the hydrogenation of 1-diethylaminopentin-2-ol-4, highly active catalysts like Raney nickel, platinum, or palladium can lead to side reactions, including the cleavage of diethylamine to form aminopentanol-2 or the removal of water to produce diethylaminopentane. google.com

To suppress these side reactions and enhance selectivity towards this compound, the use of nickel catalysts in combination with basic alkali metal or alkaline earth metal compounds has been developed. google.com These composite catalysts, such as nickel-alkali or nickel-alkaline earth systems, have shown improved performance. The presence of the basic compound helps to prevent the undesired cleavage reactions. google.com Raney nickel is a particularly suitable form of nickel for this process. google.com Other supported nickel catalysts, for example, on silica (B1680970) gel, alumina (B75360), or pumice, can also be employed. google.com The development of air-stable nickel catalysts and composite materials like Ni/NiO-Cr2O3 and Ni-MoOx highlights the ongoing research into creating more robust and efficient hydrogenation catalysts. researchgate.netnih.govresearchgate.net

The efficiency of the hydrogenation of 1-diethylaminopentin-2-ol-4 is highly dependent on reaction parameters such as temperature, pressure, and the solvent medium.

Temperature: The hydrogenation reaction is highly exothermic. While it can start at room temperature, it is often carried out at temperatures between 50 and 100°C to allow for effective heat removal. google.com Within this range, the temperature does not significantly impact the selectivity of the reaction. However, temperatures exceeding 150°C should be avoided to minimize side reactions. google.com The activity of nickel catalysts is generally temperature-dependent, with higher temperatures leading to increased activity. aocs.org

Pressure: The hydrogen pressure is not a critical parameter for this reaction. The hydrogenation proceeds at a high rate even at hydrogen partial pressures below 1 bar. google.com A pressure of less than 10 bar is typically sufficient. google.com

Solvent Media: The reaction is often performed in a solvent. The exclusion of water from the reaction mixture is crucial, with a water content below 2% being recommended to prevent side reactions. google.com

Catalyst Loading: The amount of catalyst used can also be optimized. For Raney nickel, concentrations of 0.5 to 5% are generally effective, with a 1% concentration often providing a sufficient reaction rate. google.com

The following table summarizes the typical reaction conditions for the hydrogenation of 1-diethylaminopentin-2-ol-4.

| Parameter | Value/Range | Reference |

| Catalyst | Nickel in the presence of a basic alkali metal or alkaline earth metal compound (e.g., Raney nickel with sodium hydroxide) | google.com |

| Temperature | 50 - 100 °C (started at room temperature, avoid >150 °C) | google.com |

| Pressure | < 10 bar | google.com |

| Water Content | < 2% | google.com |

| Catalyst Concentration (Raney Nickel) | 0.5 - 5% | google.com |

Strategies for Enhancing Selectivity and Minimizing Byproduct Formation (e.g., Pentanol-2, Diethylaminopentane)

The synthesis of this compound via the hydrogenation of its acetylenically unsaturated precursor, 5-diethylamino-2-pentyn-1-ol, requires careful control to achieve high selectivity. The use of highly active hydrogenation catalysts, such as platinum, palladium, and certain nickel or copper catalysts, can lead to undesirable side reactions. These reactions include the cleavage of the diethylamine group or the hydroxyl group, resulting in the formation of byproducts like Diethylaminopentane and Pentanol-2, respectively. google.com Such byproducts not only reduce the yield of the desired aminopentanol but also introduce technical challenges in purification. google.com

To counter these side reactions, a key strategy is the addition of basic compounds to the reaction mixture. The presence of alkali or alkaline earth metal oxides, hydroxides, carbonates, or salts of carboxylic acids can effectively suppress the formation of these byproducts. For instance, working without the addition of sodium hydroxide powder to a hydrogenation reaction over a Raney-Nickel catalyst can result in a product mixture containing approximately 70% of the desired this compound, with the remainder being byproducts like diethylamine, Pentanol-2, and Diethylaminopentane. google.com The addition of a small quantity (0.02 to 2% by weight) of a basic compound like sodium hydroxide significantly enhances the selectivity towards this compound. google.com Raney-Nickel is a particularly suitable catalyst for this process, often used in concentrations of 0.5 to 5%. google.com

The reaction can often be carried out without the need for external solvents, using the mixture of the starting material and the final product as the reaction medium, which aligns with green chemistry principles. google.com

Table 1: Effect of Basic Additive on Byproduct Formation

| Condition | This compound Yield | Major Byproducts | Reference |

|---|---|---|---|

| Without NaOH | ~70% | Diethylamine, Pentanol-2, Diethylaminopentane | google.com |

| With NaOH | Significantly Higher (Not Quantified) | Suppressed | google.com |

Reductive Amination Protocols for 5-Diethylamino-2-pentanone and Analogous Ketones

Reductive amination of ketones is a cornerstone reaction for the synthesis of amines and serves as a critical pathway for producing derivatives from 5-Diethylamino-2-pentanone. mdpi.comacs.org This process typically involves the condensation of the ketone's carbonyl group with an amine (such as ammonia) to form an imine intermediate. This intermediate is then subsequently hydrogenated to yield the final amine product. mdpi.comacs.orgmdpi.com This method is highly versatile and is considered an attractive strategy for green and sustainable amine synthesis under mild conditions. acs.org

While the direct reductive amination of 5-Diethylamino-2-pentanone would lead to an amino alcohol, much of the recent advanced research has focused on its conversion to other valuable pharmaceutical intermediates, such as N¹,N¹-diethyl-1,4-pentanediamine, by reacting it with ammonia (B1221849). mdpi.comacs.org The principles and catalytic systems developed for this transformation are directly relevant to the synthesis of amino alcohols from analogous ketones.

Application of Heterogeneous Nanocatalysts (e.g., NixAl Systems)

The efficiency of reductive amination is heavily dependent on the catalyst. While commercial Raney-Nickel has been traditionally used, recent advancements have highlighted the superior performance of heterogeneous nanocatalysts. mdpi.comacs.org Among these, NiₓAl nanocatalysts, prepared by a simple co-precipitation method, have shown exceptional activity and selectivity. acs.org

In the reductive amination of 5-diethylamino-2-pentanone, a Ni₁Al catalyst (with a Ni/Al molar ratio of 1) demonstrated the highest yield of the target diamine product, reaching up to 99%. acs.org This performance is significantly higher than that achieved with commercial Raney-Ni. mdpi.comresearchgate.net The outstanding catalytic performance of the Ni₁Al system is attributed to a synergistic effect between highly dispersed active Ni⁰ nanoparticles and an abundance of adjacent surface Lewis acidic sites, which are governed by the Ni/Al molar ratio. mdpi.comacs.org These novel catalysts have also shown high activity for the reductive amination of various other biomass-derived aldehydes and ketones. acs.org

Durability and Performance Metrics of Catalytic Systems

A critical factor for the industrial application of any catalyst is its durability. The Ni₁Al nanocatalyst has exhibited remarkable stability. In a fixed-bed reactor setup for the continuous reductive amination of 5-diethylamino-2-pentanone, the catalyst showed no signs of deactivation after 200 hours of continuous operation. acs.org This long-term stability is credited to its excellent anti-sintering and anti-oxidation properties, which prevent the aggregation and surface oxidation of the active Ni⁰ particles during the reaction. mdpi.comacs.org The strong interaction between the nickel nanoparticles and the alumina support, along with the incorporation of aluminum as a promoter, enhances this long-term stability. mdpi.com

Table 2: Performance of NiₓAl Nanocatalyst in Reductive Amination of 5-Diethylamino-2-pentanone

| Catalyst | Product Yield | Operating Time Without Deactivation | Key Catalyst Feature | Reference |

|---|---|---|---|---|

| Ni₁Al | Up to 99% | 200 hours | Synergism of Ni⁰ sites and Lewis acidity | acs.org |

| Raney Ni | Lower than Ni₁Al | Not specified | Commercial standard | mdpi.comresearchgate.net |

Sustainable and Green Chemistry Innovations in this compound Synthesis

Integration of Biomass-Derived Feedstocks into Synthetic Pathways

Modern synthetic chemistry is increasingly focused on utilizing renewable resources. The synthesis of this compound and its precursors can be integrated with biomass-derived feedstocks. The key intermediate, 5-diethylamino-2-pentanone, can be sourced from furfural, a platform chemical readily obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.com

The broader field of amino alcohol synthesis is actively exploring bio-based routes. Strategies include:

From Biomass-Derived Aldehydes: One-pot, two-stage biocatalytic processes can convert biomass-derived aldehydes into chiral β-amino alcohols with high conversions and excellent enantioselectivity. rsc.org

From Biomass-Derived Diols: Enzymatic cascades are being engineered to convert C4–C7 diols, which can be derived from biomass, into the corresponding amino alcohols under mild, aqueous conditions, achieving selectivities up to 99%. rsc.orgrsc.org

From Biomass-Derived Ketones: The use of robust NiₓAl nanocatalysts for the reductive amination of various biomass-derived aldehydes and ketones provides a direct link between renewable feedstocks and the synthesis of amine-containing pharmaceutical intermediates. acs.org

From Amino Acids: Protein-rich biomass can be hydrolyzed to amino acids, which can then be catalytically hydrogenated to produce bio-based amino alcohols. acs.org

These pathways represent a significant shift away from petroleum-based starting materials, contributing to a more sustainable chemical industry. hep.com.cn

Development of Environmentally Benign Solvent Systems and Process Optimization

Green chemistry principles emphasize the reduction or elimination of hazardous substances, including organic solvents. In the context of this compound synthesis, significant strides have been made toward developing greener processes.

As previously mentioned, the hydrogenation of the precursor can be conducted in a solvent-free system, which is a highly desirable green feature. google.com For reductive amination reactions in general, the choice of solvent has a profound effect on reaction pathways and rates. Systematic studies have shown that while various protic and aprotic solvents can be used, methanol (B129727) often provides the highest rates for the necessary imine formation and hydrogenation steps. researchgate.net

More innovative and environmentally benign solvent systems are also being developed for related amination and hydrogenation reactions:

Aqueous Systems: Engineered enzymatic cascades for amino alcohol production operate in water at room temperature and pressure, eliminating the need for flammable organic solvents and high-pressure equipment. rsc.orgrsc.org

Supercritical CO₂: This tunable solvent has been used as a reaction medium for optimizing reactions like the methylation of 1-pentanol, allowing for fine-tuning of reaction conditions to maximize yield. rsc.org

Deep Eutectic Solvents (DES): These mixtures are gaining appeal as green, non-volatile, and often biodegradable alternatives to traditional volatile organic solvents in a variety of organic transformations. researchgate.net

Process optimization through catalyst design, such as the development of the highly stable NiₓAl systems, and the use of flow chemistry in microreactors for rapid screening and optimization, further contribute to the development of safer, more efficient, and sustainable synthetic routes. acs.orgrsc.org

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of chiral this compound involves creating the single desired stereoisomer, either (R)-5-diethylamino-2-pentanol or (S)-5-diethylamino-2-pentanol, from a prochiral precursor or a racemic mixture. The primary precursor for this transformation is the prochiral ketone, 5-diethylamino-2-pentanone. The key challenge is to control the stereochemical outcome of the reduction of the ketone functionality to a hydroxyl group.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to convert a large amount of a prochiral substrate into a chiral product with a preference for one enantiomer. libretexts.org For the production of chiral alcohols, the asymmetric hydrogenation of the corresponding ketone is a widely employed and highly efficient method. This transformation is typically achieved using transition metal complexes, such as those of Ruthenium, Rhodium, or Iridium, coordinated to chiral ligands.

The stereochemical outcome of the reaction is dictated by the chirality of the ligand. The catalyst creates a chiral environment around the substrate, forcing the hydrogenation to occur preferentially from one face of the planar ketone, leading to an excess of one enantiomer of the alcohol product. libretexts.org A powerful extension of this method is dynamic kinetic resolution (DKR), which combines the rapid racemization of the starting material with a highly selective kinetic resolution step, theoretically allowing for a 100% yield of a single enantiomer from a racemic starting material.

In the context of synthesizing chiral this compound, the asymmetric hydrogenation of 5-diethylamino-2-pentanone would be the target reaction. The choice of catalyst system, including the metal center and the specific chiral ligand, would be crucial for achieving high enantioselectivity.

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Hydrogenation This table presents examples of catalyst systems used for the asymmetric reduction of ketones, illustrating the types of transformations applicable to the synthesis of chiral alcohols like this compound.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (e.e.) |

| RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN] | Racemic α-arylcycloalkanones | Chiral cis-β-arylcycloalkanols | up to 99.7% |

| RuCl₂[(Sa)-3,5-iPr-MeOBIPHEP][(R,R)-DPEN] | Dibenzylpiperidin-3-one | Chiral cis-1,4-dibenzylpiperidin-3-ol | 96% |

| Chiral Spiro Ruthenium Complexes | Racemic α-substituted ketones | Optically active secondary alcohols | High |

Data compiled from various studies on asymmetric hydrogenation.

Biocatalysis leverages the exceptional selectivity of enzymes to perform chemical transformations. core.ac.uknih.gov For producing chiral alcohols, alcohol dehydrogenases (ADHs) and lipases are among the most powerful and widely used enzymes. acs.org These biocatalytic methods are lauded for their high chemo-, regio-, and enantioselectivities, often operating under mild, environmentally benign conditions. mdpi.com

Two primary biocatalytic strategies can be envisioned for producing enantiopure this compound:

Asymmetric Reduction of a Prochiral Ketone: This is the most direct route, involving the reduction of 5-diethylamino-2-pentanone using a stereoselective alcohol dehydrogenase (ADH). ADHs, which utilize cofactors like NADH or NADPH, can reduce ketones to either the (R)- or (S)-alcohol with exceptionally high enantiomeric excess (e.e.). rsc.org An efficient cofactor regeneration system is often coupled with the main reaction to make the process economically feasible. nih.gov For instance, the reduction of 2-pentanone to (S)-2-pentanol has been successfully demonstrated on a large scale. core.ac.uk

Kinetic Resolution of a Racemic Alcohol: This method starts with racemic this compound. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers in the presence of an acyl donor. This results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be easily separated. Lipase B from Candida antarctica has been effectively used for the resolution of similar racemic alcohols like 2-pentanol (B3026449) and 2-heptanol. nih.gov The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Table 2: Examples of Biocatalytic Routes to Chiral Alcohols This table showcases the effectiveness of enzymes in producing chiral alcohols from ketones or resolving racemic mixtures, representing methodologies applicable to this compound.

| Enzyme | Reaction Type | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Pichia methanolica SC 16116 | Asymmetric Reduction | Ethyl-5-oxohexanoate | Ethyl-(S)-5-hydroxyhexanoate | 80-90% | >95% |

| Gluconobacter oxydans | Asymmetric Reduction | 2-pentanone | (S)-2-pentanol | High | High |

| Candida antarctica lipase B | Kinetic Resolution (Acylation) | Racemic 2-pentanol | (R)-2-pentyl hemisuccinate & (S)-2-pentanol | ~50% (for each) | High |

| Alcohol Dehydrogenase (SmADH2) | Asymmetric Reduction | Various ketones | Chiral secondary alcohols | High | >99% |

Data sourced from studies on biocatalytic synthesis of chiral intermediates. core.ac.ukmdpi.comrsc.org

The ability to precisely control the stereochemical outcome is the defining feature of enantioselective synthesis. The final absolute configuration of the chiral alcohol—(R) or (S)—is determined by the specific catalyst and reaction conditions employed.

In asymmetric catalysis , the stereochemistry of the product is directly governed by the chirality of the ligand complexed with the metal center. libretexts.orgnih.gov For example, in asymmetric hydrogenation reactions catalyzed by Ruthenium-BINAP complexes, the use of (R)-BINAP as the chiral ligand will produce one enantiomer of the alcohol, while using (S)-BINAP will yield the opposite enantiomer. This principle allows for the rational design of a catalytic system to target a specific stereoisomer.

In biocatalysis , stereochemical control is achieved through the inherent and often absolute stereopreference of the chosen enzyme. csic.es The vast biodiversity of microorganisms provides a rich source of enzymes with varying selectivities. For instance, different alcohol dehydrogenases can be screened to find one that produces the (R)-alcohol and another that produces the (S)-alcohol from the same ketone substrate. csic.es Furthermore, if a naturally occurring enzyme does not exhibit the desired selectivity, modern protein engineering techniques, such as directed evolution, can be used to alter the enzyme's active site. This powerful approach can not only enhance enantioselectivity but can even invert it, effectively creating a custom biocatalyst for the synthesis of either desired enantiomer. acs.orgnih.gov

This high level of control, whether through the design of chiral chemical catalysts or the selection and engineering of enzymes, is fundamental to producing enantiomerically pure compounds like (R)- or (S)-5-diethylamino-2-pentanol for specialized applications. rsc.orgwomengovtcollegevisakha.ac.in

Elucidating the Role of 5 Diethylamino 2 Pentanol in Precursor Chemistry and Drug Discovery Platforms

Critical Precursor for Antimalarial Drug Active Pharmaceutical Ingredients

The diamino side chain is a common structural feature in a class of quinoline- and acridine-based antimalarial drugs. 5-Diethylamino-2-pentanol is a key starting material for synthesizing this crucial side chain, particularly for Novoldiamine (NDA), which is directly incorporated into the final drug structures.

Novoldiamine (NDA), chemically known as N1,N1-Diethyl-1,4-pentanediamine, is a vital intermediate for several antimalarial drugs. drugfuture.com One established synthetic route to NDA utilizes this compound as a key precursor. This process often begins with the reaction of γ-valerolactone with diethylamine (B46881), which yields this compound. researchgate.netresearchgate.net This alcohol is then converted into NDA through a subsequent two-step sequence. researchgate.netresearchgate.net An alternative pathway involves the oxidation of this compound to its corresponding ketone, 5-diethylamino-2-pentanone (B86192) (often called novol ketone). drugfuture.com This ketone subsequently undergoes reductive amination in the presence of ammonia (B1221849) and hydrogen to yield the final product, Novoldiamine. drugfuture.comgoogle.com

Hydroxynovaldiamine (HNDA), or 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is the characteristic side chain of the antimalarial drug Hydroxychloroquine. benthamdirect.comsynzeal.com While structurally similar to NDA, its synthesis does not typically start from this compound. Common methods for producing HNDA involve different precursors, such as the condensation of 1-halo-4-pentanone with N-ethyl-N-2-hydroxyethylamine followed by reductive amination. google.com Another approach utilizes 5-chloro-2-pentanone (B45304), which is condensed with 2-(ethylamino)ethanol (B46374) to form an intermediate that is ultimately converted to HNDA. researchgate.netresearchgate.net

Table 1: Synthetic Strategies for Novoldiamine (NDA) and Hydroxynovaldiamine (HNDA)

| Target Intermediate | Precursor(s) | Key Synthetic Steps | Reference(s) |

| Novoldiamine (NDA) | γ-valerolactone, Diethylamine | 1. Reaction to form this compound.2. Two-step conversion to NDA. | researchgate.net, researchgate.net |

| Novoldiamine (NDA) | This compound | 1. Oxidation to 5-diethylamino-2-pentanone.2. Reductive amination with ammonia. | drugfuture.com, google.com |

| Hydroxynovaldiamine (HNDA) | 5-chloro-2-pentanone, 2-(ethylamino)ethanol | 1. Condensation of precursors.2. Conversion to HNDA. | researchgate.net, researchgate.net |

| Hydroxynovaldiamine (HNDA) | 1-halo-4-pentanone, N-ethyl-N-2-hydroxyethylamine | 1. Condensation of precursors.2. Reductive amination. | google.com |

The primary utility of Novoldiamine (NDA) and Hydroxynovaldiamine (HNDA) lies in their role as the aliphatic diamino side chains for three major antimalarial drugs. tandfonline.comresearchgate.net The final step in the synthesis of these Active Pharmaceutical Ingredients (APIs) involves the condensation of these diamine intermediates with the appropriate heterocyclic core. tandfonline.com

Chloroquine (B1663885): Synthesized by coupling Novoldiamine (NDA) with 4,7-dichloroquinoline. tandfonline.com

Hydroxychloroquine: Synthesized by coupling Hydroxynovaldiamine (HNDA) with 4,7-dichloroquinoline. benthamdirect.comtandfonline.com

Mepacrine (Quinacrine): Synthesized by coupling Novoldiamine (NDA) with a methoxy (B1213986) chloro acridine (B1665455) derivative. tandfonline.comnih.gov

This condensation is a well-established procedure, often carried out in the presence of phenol, to yield the final drug molecules. tandfonline.com The shared structural component derived from these diamines is a key determinant of the pharmacological profile of these drugs. tandfonline.com

Table 2: Downstream Application of NDA and HNDA in Antimalarial Drug Synthesis

| Intermediate | Heterocyclic Core | Final Drug Product | Reference(s) |

| Novoldiamine (NDA) | 4,7-dichloroquinoline | Chloroquine | tandfonline.com |

| Hydroxynovaldiamine (HNDA) | 4,7-dichloroquinoline | Hydroxychloroquine | tandfonline.com, benthamdirect.com |

| Novoldiamine (NDA) | Methoxy chloro acridine | Mepacrine | tandfonline.com, nih.gov |

The emergence of drug-resistant malaria parasites has prompted extensive structure-activity relationship (SAR) studies focused on modifying the 4-aminoquinoline (B48711) scaffold. nih.gov A significant portion of this research has centered on altering the side chain derived from precursors like this compound, as these modifications can restore activity against resistant strains. nih.gov

SAR studies have revealed several key trends:

Side Chain Length: Analogs with shorter aliphatic side chains have demonstrated considerable potency against chloroquine-resistant (CQ-R) strains of P. falciparum. nih.govnih.gov

Terminal Amino Group: Modulating the basicity and lipophilicity of the terminal diethylamino group plays a crucial role in antimalarial activity. nih.govresearchgate.net Replacing the diethylamino functionality with other groups, such as propyl groups, bulky aromatic rings, or different cyclic amines like piperazine, can influence potency against multidrug-resistant strains. nih.gov

Mechanism of Action: Many of these side-chain-modified analogs are believed to retain the same mechanism of action as chloroquine, which involves forming a complex with hematin (B1673048) and inhibiting the formation of β-hematin (hemozoin), a critical detoxification process for the parasite. nih.gov

Chirality and Stability: The introduction of different substitutions at the chiral center of the side chain and the reduction of amide bonds to increase in vivo stability are also key areas of investigation. nih.gov

These investigations highlight that the scaffold originating from this compound is a highly adaptable component for developing new antimalarial agents capable of overcoming existing resistance mechanisms. d-nb.info

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 4-Aminoquinoline Side Chains

| Modification Area | Observation | Impact on Activity | Reference(s) |

| Chain Length | Shortening the aliphatic chain | Can restore activity against CQ-resistant strains | nih.gov, nih.gov |

| Terminal Amine | Altering basicity and lipophilicity | Influences potency and activity spectrum | nih.gov, researchgate.net |

| Terminal Amine | Substitution with bulky or cyclic amines | Can improve activity against multidrug-resistant strains | nih.gov |

| Chirality | Varying substituents at the chiral center | Affects potency (eudysmic ratio) | d-nb.info |

Downstream Utility of NDA and HNDA in the Production of Chloroquine, Hydroxychloroquine, and Mepacrine

Contribution to the Synthesis of Diverse Pharmaceutical Intermediates

Beyond its established role in antimalarial chemistry, the diethylamino moiety, for which this compound is a potential precursor, is being incorporated into other complex molecules with therapeutic potential, such as phthalonitriles and their corresponding metallophthalocyanine conjugates.

Phthalonitriles are the direct precursors to phthalocyanines. The introduction of substituents onto the phthalonitrile (B49051) ring is a common strategy to modulate the properties of the final macrocycle. Diethylamino groups are of particular interest due to their ability to impart favorable electronic and solubility characteristics. nih.govworldscientific.com The synthesis of diethylamino-substituted phthalonitriles is typically achieved through the nucleophilic aromatic substitution of a leaving group, such as a nitro or halogen group, on a phthalonitrile precursor with diethylamine. worldscientific.comumich.edu

For example, 3-[5-(diethylamino)-2-formylphenoxy]phthalonitrile has been synthesized for subsequent conversion into a metallophthalocyanine. nih.gov This demonstrates the successful incorporation of a diethylamino-containing fragment into the phthalonitrile structure, which serves as a building block for more complex systems. researchgate.net

Diethylamino-substituted phthalonitriles can undergo a template-driven cyclotetramerization reaction in the presence of a metal salt to form the corresponding metallophthalocyanines. nih.govnih.gov These large, aromatic macrocycles are under investigation for a variety of medicinal applications, primarily due to their unique photophysical and electronic properties. researchgate.net

Photodynamic Therapy (PDT): The attachment of electron-donating diethylamino groups to the phthalocyanine (B1677752) core can shift the molecule's light absorption into the near-infrared region (750-810 nm). worldscientific.com This is highly desirable for PDT, as light at these wavelengths can penetrate deeper into biological tissues, allowing for the activation of the photosensitizer to generate cytotoxic singlet oxygen in order to destroy tumor cells. worldscientific.com

Cholinesterase Inhibition: Metallophthalocyanines bearing peripheral diethylaminophenoxy groups have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). bohrium.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. bohrium.com

Electrochemical Properties: The presence of diethylamino groups significantly impacts the electrochemical features of the phthalocyanine molecule, which can be useful for applications like the development of sensors or electrocatalysts. nih.govtubitak.gov.tr

The incorporation of the diethylamino moiety is therefore a critical design element in creating advanced phthalocyanine-based conjugates for therapeutic and diagnostic purposes. acs.org

Table 4: Medicinal Applications of Diethylamino-Substituted Metallophthalocyanines

| Conjugate Type | Metal Center(s) | Potential Application | Mechanism/Advantage | Reference(s) |

| Non-peripheral tetra-[5-(diethylamino)-2-formylphenoxy] phthalocyanines | Co, Cu, Mn | Electrocatalysis, Sensors | Cationic electropolymerization of diethylamino groups | nih.gov, tubitak.gov.tr |

| Non-peripheral tetra(diethylamino) phthalocyanines | Zn | Photodynamic Therapy (PDT) | Red-shifted Q-band for deeper tissue penetration | worldscientific.com |

| Peripheral tetra-[(6-(3-(diethylaminophenoxy)hexyl]oxy) phthalocyanines | Zn, Ni | Alzheimer's Disease Treatment | Inhibition of AChE and BuChE enzymes | bohrium.com |

Investigations into Reaction Mechanisms and Transformative Chemistry Involving 5 Diethylamino 2 Pentanol

Mechanistic Studies of Catalytic Reduction Pathways to 5-Diethylamino-2-pentanol

The primary and most efficient route for the synthesis of this compound is the catalytic reduction of its corresponding ketone, 5-diethylamino-2-pentanone (B86192). This transformation is a cornerstone of its production and involves the addition of two hydrogen atoms across the carbonyl double bond. libretexts.org The reaction is thermodynamically favorable but requires a catalyst to proceed at a practical rate. libretexts.org

The general mechanism for heterogeneous catalytic hydrogenation involves several key steps:

Adsorption: The alkene (in this case, the ketone) is adsorbed onto the surface of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org

Hydrogen Activation: Molecular hydrogen (H₂) is chemisorbed onto the metal surface, leading to the cleavage of the H-H bond and the formation of metal-hydride bonds. libretexts.org

Hydrogen Transfer: A hydrogen atom is sequentially transferred from the catalyst surface to the carbons of the double bond. This typically occurs with syn-addition, where both hydrogens add to the same face of the molecule. libretexts.org

Desorption: The final saturated product (the alcohol) desorbs from the catalyst surface, freeing the active site for another catalytic cycle. libretexts.org

A notable synthesis route involves the reductive amination of γ-valerolactone with diethylamine (B46881), which also leads to the formation of this compound.

While specific Density Functional Theory (DFT) studies for the reduction of 5-diethylamino-2-pentanone are not widely published, extensive research on analogous amino ketones provides a clear framework for understanding these interactions. acs.orgresearchgate.netutuvolter.fi The interaction between the catalyst and the substrate is fundamental to the reaction's efficiency and selectivity.

In systems using non-precious metal catalysts like Ni/Cu, DFT studies have revealed that high enantioselectivity in the reduction of amino ketones is primarily driven by steric effects within the catalytic system. acs.org The chiral ligands coordinated to the metal center create a specific three-dimensional environment around the active site. The substrate, 5-diethylamino-2-pentanone, can only dock in a specific orientation to minimize steric hindrance, thus exposing one face of the carbonyl group preferentially to the hydride transfer.

For ruthenium-based catalysts, often used in asymmetric transfer hydrogenation, the mechanism is believed to proceed through a concerted hydrogen transfer transition state. researchgate.net DFT calculations on similar systems have shown that the enantioselectivity can be explained by stabilizing CH–π interactions between an aromatic group on the substrate and an aromatic substituent on the catalyst's ligand in the favored transition state. researchgate.net The catalyst essentially acts as a chiral pocket, and the stability of the catalyst-substrate complex in the transition state determines the stereochemical outcome.

Table 1: Factors Influencing Catalyst-Substrate Interactions in Ketone Reduction

| Factor | Description | Impact on Reaction |

|---|---|---|

| Ligand Structure | The steric and electronic properties of ligands attached to the metal center. | Creates a chiral environment, dictates substrate orientation, and influences enantioselectivity. acs.org |

| Metal Center | The type of transition metal used (e.g., Ru, Ni, Fe). | Affects catalytic activity, redox potential, and the mechanism of hydrogen activation. nih.govtue.nl |

| Substrate Docking | The orientation of the ketone substrate at the catalyst's active site. | The most stable transition state leads to the major product; influenced by steric and electronic interactions. researchgate.net |

| Solvent | The medium in which the reaction is conducted. | Can influence catalyst stability, solubility, and the energetics of the transition state. |

In any chemical synthesis, minimizing side reactions is crucial for achieving high yield and purity. The control of these reactions often depends on whether the process is under kinetic or thermodynamic control. researchgate.netutuvolter.fi

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product is the one that forms the fastest, i.e., the one with the lowest activation energy barrier. utuvolter.ficommonorganicchemistry.com

Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed. utuvolter.ficommonorganicchemistry.com

In the context of producing this compound via reductive amination of a precursor, a key challenge is preventing undesired reactions. For instance, in a one-pot synthesis from a ketone and an amine, the direct reduction of the starting ketone competes with the reduction of the intermediate imine. nih.govnih.gov The choice of reducing agent is a classic example of kinetic control. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored because they reduce the iminium ion much more rapidly than the ketone. nih.govmasterorganicchemistry.com This selectivity ensures that the desired amination pathway predominates over the simple reduction of the carbonyl group.

Potential side reactions during amination processes include over-alkylation, where the newly formed amine reacts further, and polymerization. researchgate.netresearchgate.net Controlling reaction stoichiometry, temperature, and catalyst choice are key strategies to mitigate these thermodynamically favorable but undesirable pathways. researchgate.net

Analysis of Catalyst-Substrate Interactions and Transition States

Detailed Mechanisms of Amination Reactions Involving this compound or its Analogs

The amino and alcohol functionalities of this compound and its ketone analog allow for further amination to produce valuable diamines, such as N¹,N¹-diethyl-1,4-pentanediamine, a key intermediate for pharmaceuticals. mdpi.com Two primary mechanistic pathways are relevant: direct reductive amination of the ketone and "borrowing hydrogen" amination of the alcohol.

Reductive Amination of 5-Diethylamino-2-pentanone: This process involves the reaction of 5-diethylamino-2-pentanone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent (H₂) and a catalyst. mdpi.comwikipedia.org The mechanism proceeds in two main steps:

Imine Formation: The ketone carbonyl group undergoes condensation with ammonia. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form a reactive imine intermediate. wikipedia.org

Research has shown that NiₓAl nano-catalysts are highly effective for this transformation, achieving up to 99% yield. The high performance is attributed to the synergistic catalysis between highly dispersed active Ni⁰ nanoparticles, which facilitate the hydrogenation, and adjacent Lewis acidic sites on the support, which are believed to promote the initial condensation to form the imine. mdpi.com

"Borrowing Hydrogen" Amination of this compound: This elegant and atom-economical strategy allows for the direct amination of the alcohol without pre-oxidation. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle, typically catalyzed by ruthenium or iridium complexes, involves three main phases: nih.govacs.org

Oxidation: The catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it to the corresponding ketone (5-diethylamino-2-pentanone) and forming a metal-hydride species.

Condensation: The intermediate ketone, without leaving the coordination sphere of the catalyst, condenses with an incoming amine (e.g., ammonia) to form an imine, releasing a molecule of water.

Reduction: The "borrowed" hydrogen, stored on the metal-hydride complex, is then transferred back to the imine, reducing it to the final amine product and regenerating the active catalyst.

This process is highly efficient as it avoids the use of stoichiometric oxidizing and reducing agents, with water being the only byproduct. nih.gov

Advanced Functional Group Interconversions at the Pentanol Moiety

The secondary alcohol group at the C2 position of this compound is a versatile handle for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Table 2: Key Functional Group Interconversions of the Hydroxyl Group

| Transformation | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) or catalytic dehydrogenation. | Ketone (5-Diethylamino-2-pentanone). smolecule.com | Key intermediate for amination reactions and other C=O chemistry. nih.govmdpi.com |

| O-Acylation | Acyl chlorides, anhydrides under acidic conditions (to protect the amine). nih.gov | Ester | Modifies polarity and biological activity; introduces new functional groups. |

| O-Alkylation | Alkyl halides with a base (e.g., NaH) (Williamson ether synthesis). | Ether | Alters steric and electronic properties of the molecule. |

| Substitution | 1. Convert -OH to a good leaving group (e.g., tosylate, mesylate). 2. Nucleophilic substitution (e.g., with NaN₃ for an azide). | Halides, Azides, etc. | Provides access to a wide array of functional groups via Sₙ2 reactions. |

One of the most fundamental interconversions is the oxidation of the alcohol to 5-diethylamino-2-pentanone. This can be achieved with various oxidizing agents and is also the initial step in borrowing hydrogen catalysis. nih.govsmolecule.com Another important reaction is esterification (O-acylation). This requires careful control of reaction conditions to prevent the competing N-acylation reaction at the tertiary amine, a challenge addressed by the principles of regioselectivity. nih.gov

Principles of Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the site of reaction (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is paramount in the synthesis of complex molecules from this compound.

Regioselectivity: The presence of two nucleophilic centers—the hydroxyl group and the tertiary amino group—presents a challenge for regioselectivity, particularly in reactions like acylation. The outcome of the reaction (N- vs. O-acylation) can be directed by the choice of reaction conditions.

O-Acylation: Under acidic conditions (e.g., using trifluoroacetic acid), the more basic amino group is protonated to form an ammonium (B1175870) salt. This deactivates the nitrogen as a nucleophile, allowing the acylating agent to react selectively with the unprotected hydroxyl group. nih.gov

N-Acylation: Conversely, methods have been developed to favor N-acylation. For example, using catalytic amounts of dibutyltin (B87310) oxide can selectively activate the amine for acylation. acs.org The choice of solvent and acylating agent can also influence the selective outcome.

Stereoselectivity: The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral. The synthesis and derivatization of this compound can be performed stereoselectively.

Enantioselective Synthesis: The most direct way to obtain an enantiomerically pure form of this compound is through the asymmetric reduction of the prochiral ketone, 5-diethylamino-2-pentanone. This is achieved using a chiral catalyst that facilitates the delivery of a hydride to only one face of the carbonyl. acs.orgresearchgate.net Patents describe asymmetric synthesis methods for related compounds using this approach. google.com The enantiomeric excess (ee) of the product is a measure of the reaction's success.

Stereoselective Derivatization: For reactions occurring at the stereocenter, such as a nucleophilic substitution of the hydroxyl group (after converting it to a leaving group), the mechanism dictates the stereochemical outcome. An Sₙ2 reaction, for example, would proceed with an inversion of configuration, allowing for the synthesis of the opposite enantiomer of a derivative. The stereoselective construction of amino alcohol moieties is a critical step in the synthesis of many biologically active molecules. beilstein-journals.org

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Diethylamino 2 Pentanol and Its Derivatives

The comprehensive characterization of 5-diethylamino-2-pentanol and its derivatives is fundamental for confirming molecular structure, assessing purity, and determining stereochemical properties. High-resolution spectroscopic and chromatographic techniques are indispensable tools in the research and development of these compounds, providing detailed insights into their chemical identity and enantiomeric composition.

Prospective Research Directions and Scalable Industrial Applications of 5 Diethylamino 2 Pentanol

Design and Implementation of Highly Efficient and Environmentally Sustainable Synthesis Processes

The development of green and sustainable chemical processes is a primary focus of modern chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. iptsalipur.orgrsc.org Research into the synthesis of 5-diethylamino-2-pentanol and its precursors reflects this trend, moving from traditional methods to more efficient and environmentally benign strategies.

More recent and sustainable approaches focus on the reductive amination of biomass-derived ketones. mdpi.comacs.org A highly efficient, one-step process has been developed for the synthesis of N¹,N¹-diethyl-1,4-pentanediamine, a key derivative, from 5-diethylamino-2-pentanone (B86192). mdpi.comresearchgate.net This method avoids the drawbacks of older two-step industrial processes which often use hazardous reagents like liquid ammonia (B1221849) and generate significant alkaline waste from the preparation of Raney Ni catalysts. mdpi.comresearchgate.net The starting ketone, 5-diethylamino-2-pentanone, can itself be generated from furfural, a platform chemical derived from biomass. mdpi.com

Another synthetic route begins with γ-valerolactone, which is accessible from natural feedstocks, and reacts it with diethylamine (B46881) to produce this compound. researchgate.netresearchgate.net The pursuit of such bio-based routes aligns with the principles of green chemistry by shifting from petrochemical feedstocks to renewable ones. rsc.org These modern synthetic designs emphasize high efficiency, reduction of hazardous byproducts, and the use of sustainable starting materials. iptsalipur.org

Development of Novel Catalytic Systems for Enhanced Selectivity, Reactivity, and Yield

In the traditional hydrogenation of 1-diethylaminopentyn-4-ol-2, nickel-based catalysts, particularly Raney Nickel, are commonly used. google.com Research has shown that the selectivity of this reaction can be significantly improved by using the nickel catalyst in conjunction with an alkali-reacting alkali or alkaline earth compound, which helps to suppress the formation of unwanted byproducts. google.com However, even with these modifications, challenges related to catalyst activity and potential safety hazards with Raney Ni persist. mdpi.com

A significant breakthrough has been the development of novel NiₓAl nanocatalysts for the reductive amination of 5-diethylamino-2-pentanone. acs.org These catalysts, prepared by a simple co-precipitation method, demonstrate exceptional performance. acs.orgresearchgate.net The Ni₁Al catalyst, in particular, achieves up to a 99% yield of the desired N¹,N¹-diethyl-1,4-pentanediamine, far exceeding the efficiency of commercial Raney Ni. mdpi.comacs.org The superior performance is attributed to the synergistic catalysis between highly dispersed active Ni⁰ nanoparticles and abundant adjacent surface Lewis acidic sites. acs.org Furthermore, these nanocatalysts exhibit remarkable stability, showing no deactivation after 200 hours of continuous operation in a fixed-bed reactor. acs.org

Studies on related transformations, such as the synthesis of 5-amino-1-pentanol (B144490) from 2-hydroxytetrahydropyran, have shown that Ni/ZrO₂ catalysts exhibit high yields (up to 90.8%). cjcatal.com This performance is linked to the catalyst's high reducibility and high surface acid density, properties which could be leveraged for the synthesis of this compound as well. cjcatal.com

| Catalyst System | Precursor | Product | Yield | Key Advantages |

| Raney Nickel | 1-diethylaminopentyn-4-ol-2 | This compound | Good | Established industrial method. google.com |

| Ni₁Al Nanocatalyst | 5-diethylamino-2-pentanone | N¹,N¹-diethyl-1,4-pentanediamine | Up to 99% | High yield, high stability, sustainable one-step process. acs.org |

| Ni/ZrO₂ | 2-hydroxytetrahydropyran | 5-amino-1-pentanol | ~91% | High reducibility and surface acidity. cjcatal.com |

Expanding the Utility of this compound as a Prominent Chiral Pool Building Block

The "chiral pool" approach is a powerful strategy in organic synthesis where readily available, enantiomerically pure natural products like amino acids or sugars are used as starting materials for complex chiral molecules. researchgate.netsciencenet.cn This approach bypasses the need for generating chirality from scratch, making it an efficient pathway for producing pharmaceuticals and other fine chemicals. sciencenet.cn

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, meaning it can exist as two distinct enantiomers, (R)- and (S)-5-diethylamino-2-pentanol. nist.govsynthesiswithcatalysts.com This inherent chirality makes it a potential candidate for use as a chiral building block. Chiral 1,2-amino alcohols are particularly valuable scaffolds present in numerous natural products and biologically active molecules. They are also frequently employed as chiral ligands and auxiliaries in asymmetric synthesis.

The importance of α-chiral amines as building blocks in pharmaceuticals has driven the development of numerous methods for their preparation, with a focus on high yield and enantioselectivity. d-nb.info Asymmetric synthesis techniques, including enantioselective catalysis, are employed to produce specific enantiomers of chiral alcohols and amines. acs.orgresearchgate.net By developing methods for the enantioselective synthesis of either the (R)- or (S)- form of this compound, its utility could be greatly expanded. This would allow it to serve as a versatile chiral synthon, providing a pre-defined stereocenter for the construction of complex, optically pure target molecules. d-nb.info

Future Applications in the Synthesis of Diverse Drug Candidates Beyond Antimalarials

The N¹,N¹-diethyl-1,4-pentanediamine side chain, derived from this compound precursors, is a well-known structural component of several 4-aminoquinoline (B48711) antimalarial drugs, most notably Chloroquine (B1663885). mdpi.comacs.org However, the pharmacological potential of this amino alcohol building block is not limited to this single therapeutic area.

The structural motif of this compound could be incorporated into a wide variety of molecular scaffolds to create new drug candidates. For instance, acridine (B1665455) derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.org Attaching the diethylamino-pentanol side chain to an acridine core could yield novel compounds with unique pharmacological profiles.

Furthermore, the synthesis of structurally related compounds like 5-dimethylamino-4,4-diphenyl-2-pentanol highlights the use of such amino alcohols in medicinal chemistry research beyond malaria. acs.org The development of synthetic routes for chloro-containing quinoline (B57606) hybrids as potent anticancer agents also suggests that modifications of the classic chloroquine structure, including variations of the side chain, could lead to drugs for different diseases. nih.gov Future research could focus on synthesizing libraries of new chemical entities by coupling this compound or its activated derivatives with diverse pharmacologically active cores, thereby exploring new therapeutic possibilities in oncology, infectious diseases, and neurodegenerative disorders. rsc.org

Integration with Modern Drug Discovery and Development Platforms (e.g., Flow Chemistry, Computational Chemistry, High-Throughput Screening)

The efficiency of drug discovery and development can be significantly enhanced by integrating advanced technologies into the synthetic workflow. This compound and its derivatives are well-suited for synthesis and optimization using these modern platforms.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Chemo-enzymatic flow synthesis has been successfully used to produce amides in a continuous bioreactor, demonstrating high stability and yield. researchgate.net A similar approach could be developed for the synthesis of this compound or its derivatives, enabling scalable and efficient production. researchgate.net

Computational Chemistry: Theoretical and computational chemistry are powerful tools for understanding reaction mechanisms and predicting chemical reactivity and selectivity. rsc.org These methods can be used to model catalytic cycles, investigate transition states, and design new, more efficient catalysts for the synthesis of this compound. By calculating reaction profiles, computational approaches can accelerate the discovery of optimal catalysts and reaction conditions, reducing the need for extensive empirical screening. rsc.org

High-Throughput Screening and Data-Driven Synthesis: Modern drug discovery relies on screening vast libraries of compounds. High-throughput screening can be applied to libraries of derivatives made from this compound to identify new biological activities. Furthermore, data-driven frameworks and machine learning are emerging as tools for predicting optimal reaction conditions. chemrxiv.org These systems can recommend agents, temperature, and reactant ratios, moving beyond qualitative suggestions to provide the quantitative details necessary for automated synthesis and accelerating the optimization of synthetic routes. chemrxiv.org

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 5-Diethylamino-2-pentanol in laboratory settings?

- Methodological Answer :

- Consult Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation risks) and emergency measures .

- Use personal protective equipment (PPE) including gloves, goggles, and lab coats.

- Conduct experiments in a fume hood to minimize inhalation exposure.

- Store the compound in a cool, dry environment, away from incompatible substances.

- Train personnel on spill management and first-aid procedures (e.g., rinsing affected areas with water for 15+ minutes) .

Q. Which spectroscopic techniques are most effective for characterizing the purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm molecular structure and detect impurities .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity by separating volatile components and identifying contaminants.

- Infrared (IR) Spectroscopy : Verify functional groups (e.g., hydroxyl and amine groups) to assess degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate solvent effects on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Variable Selection : Test polar aprotic (e.g., DMSO), polar protic (e.g., ethanol), and nonpolar solvents to assess reaction kinetics .

- Control Variables : Maintain constant temperature, concentration, and catalyst (if used) to isolate solvent effects.

- Data Collection : Use HPLC or titration to measure reaction yields and TLC to monitor progress.

- Statistical Analysis : Apply ANOVA to determine solvent influence on reaction efficiency .

Q. What methodologies are recommended for reconciling contradictory data on the catalytic efficiency of this compound in organic synthesis?

- Methodological Answer :

- Systematic Review : Aggregate published studies and compare experimental conditions (e.g., temperature, solvent, substrate ratios) to identify confounding factors .

- Replication Studies : Reproduce key experiments under standardized protocols to validate results.

- Meta-Analysis : Statistically synthesize data to quantify variability and identify trends across studies .

- Sensitivity Analysis : Use computational models (e.g., DFT calculations) to predict how minor parameter changes affect outcomes .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Parameter Optimization : Vary reaction time, temperature, and catalyst loading (e.g., using Design of Experiments (DoE) to minimize trial count) .

- Purification Techniques : Employ fractional distillation or column chromatography to isolate the compound from byproducts.

- Quality Control : Implement inline IR or Raman spectroscopy to monitor reaction progress in real time .

Q. What strategies should be employed to ensure reproducibility in studies involving this compound under varying environmental conditions?

- Methodological Answer :

- Environmental Controls : Use climate-controlled chambers to maintain consistent humidity and temperature during experiments .

- Batch Testing : Compare results across multiple production batches to assess compound stability.

- Open Science Practices : Publish detailed protocols, raw data, and instrument calibration records to enable replication .

Ethical and Methodological Considerations

Q. How should researchers address ethical concerns when using this compound in studies involving human-derived cell lines?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees for approval, emphasizing hazard mitigation (e.g., waste disposal plans) .

- Risk Assessment : Document exposure limits and emergency response plans in line with SDS guidelines .

- Transparency : Disclose all safety measures and potential conflicts of interest in publications .

Data Analysis and Contradiction Management

Q. What analytical frameworks are suitable for resolving discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference data from peer-reviewed journals, patents, and regulatory databases (e.g., PubChem, ECHA) to identify outliers .

- Experimental Validation : Re-measure properties using standardized methods (e.g., ASTM protocols for boiling point determination).

- Error Source Identification : Evaluate instrumentation calibration and sample preparation techniques across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.